6-chloro-N-(2,4-dimethoxybenzyl)-4-methylpyridin-2-amine
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Overview
Description
6-chloro-N-(2,4-dimethoxybenzyl)-4-methylpyridin-2-amine is a chemical compound with the molecular formula C13H15ClN2O2 It is characterized by the presence of a chloro group, two methoxy groups, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,4-dimethoxybenzyl)-4-methylpyridin-2-amine typically involves the reaction of 2,4-dimethoxybenzylamine with 4-chloro-2-methylpyridine under specific conditions. One common method includes the use of triethylamine as a base and isopropyl alcohol as a solvent. The reaction is carried out at a temperature range of 40-60°C for about 1 hour. The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,4-dimethoxybenzyl)-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides and amines, respectively.
Scientific Research Applications
6-chloro-N-(2,4-dimethoxybenzyl)-4-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,4-dimethoxybenzyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine
- 6-chloro-N-(2,4-dimethoxybenzyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
Uniqueness
6-chloro-N-(2,4-dimethoxybenzyl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H17ClN2O2 |
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Molecular Weight |
292.76 g/mol |
IUPAC Name |
6-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-methylpyridin-2-amine |
InChI |
InChI=1S/C15H17ClN2O2/c1-10-6-14(16)18-15(7-10)17-9-11-4-5-12(19-2)8-13(11)20-3/h4-8H,9H2,1-3H3,(H,17,18) |
InChI Key |
IFTOUBSHWIXVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)NCC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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